molecular formula C10H8N4O4 B422762 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone]

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone]

Cat. No.: B422762
M. Wt: 248.19g/mol
InChI Key: TWGOJILVCXFFAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] typically involves the reaction of 4-hydroxybenzohydrazide with barbituric acid under specific conditions. The reaction mixture is usually heated under reflux in a suitable solvent, such as ethanol or methanol, for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold water, and dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazone derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] is unique due to its specific hydrazone moiety, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit ER stress and apoptosis, as well as its anti-inflammatory properties, make it a promising candidate for further research and development in the field of neuroprotection and anti-neuroinflammation .

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19g/mol

IUPAC Name

6-hydroxy-5-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O4/c15-6-3-1-5(2-4-6)13-14-7-8(16)11-10(18)12-9(7)17/h1-4,15H,(H3,11,12,16,17,18)

InChI Key

TWGOJILVCXFFAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O

Origin of Product

United States

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